molecular formula C7H13NO3 B12969753 Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate

Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate

Cat. No.: B12969753
M. Wt: 159.18 g/mol
InChI Key: UOQGHMVTTQNLRF-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate is a chemical compound with the molecular formula C7H13NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction times are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active pyrrolidine derivative, which can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Biological Activity

Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate is a chemical compound notable for its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a hydroxyl group at the 4-position and an acetate moiety. The molecular formula is C7H13NO3C_7H_{13}NO_3 with a molecular weight of approximately 159.18 g/mol. The presence of the hydroxyl group allows for hydrogen bonding, which is crucial for its interactions with biological molecules.

PropertyValue
Molecular FormulaC7H13NO3C_7H_{13}NO_3
Molecular Weight159.18 g/mol
IUPAC NameThis compound
InChI KeyUOQGHMVTTQNLRF-NTSWFWBYSA-N

Synthesis

The synthesis of this compound typically involves several steps, including asymmetric epoxidation and subsequent reactions to form the desired product. The general synthetic route includes:

  • Asymmetric Epoxidation : Starting from (S)-1-substituted-4-ene-2-pentanol.
  • Ring-Opening Addition : Using sodium cyanide to form a dihydroxy derivative.
  • Pinner Reaction : Converting the nitrile to a hexanoate.
  • Protection Reaction : Protecting the compound to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl group facilitates hydrogen bonding with biomolecules, influencing their conformation and function. Additionally, the ester group can undergo hydrolysis, releasing active derivatives that may modulate enzyme activity or receptor interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

  • Antimicrobial Properties : Studies have shown potential antimicrobial effects against various bacterial strains.
  • Neuroprotective Effects : Preliminary research suggests neuroprotective properties that may be beneficial in treating neurodegenerative diseases.
  • Enzyme Modulation : It has been shown to modulate certain enzymatic activities, which could be leveraged in drug development.

Case Studies

Several studies have investigated the biological implications of this compound:

  • Study on Antimicrobial Activity :
    • A study demonstrated that derivatives of this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
  • Neuroprotective Research :
    • Research conducted on neuronal cell lines indicated that this compound could reduce oxidative stress markers, highlighting its potential in neuroprotection.
  • Enzyme Interaction Studies :
    • Investigations into its effects on acetylcholinesterase showed that it could act as a reversible inhibitor, which is promising for Alzheimer's disease treatment strategies.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 2-[(2S,4R)-4-hydroxypyrrolidin-2-yl]acetate

InChI

InChI=1S/C7H13NO3/c1-11-7(10)3-5-2-6(9)4-8-5/h5-6,8-9H,2-4H2,1H3/t5-,6+/m0/s1

InChI Key

UOQGHMVTTQNLRF-NTSWFWBYSA-N

Isomeric SMILES

COC(=O)C[C@@H]1C[C@H](CN1)O

Canonical SMILES

COC(=O)CC1CC(CN1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.